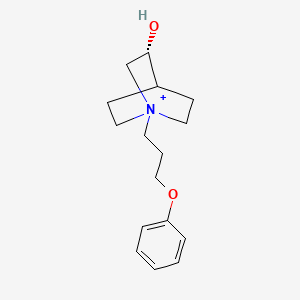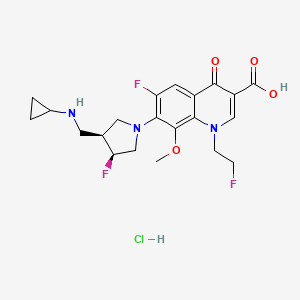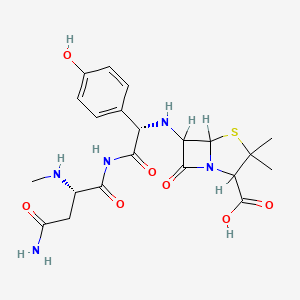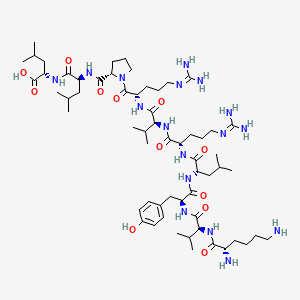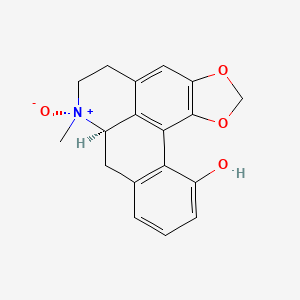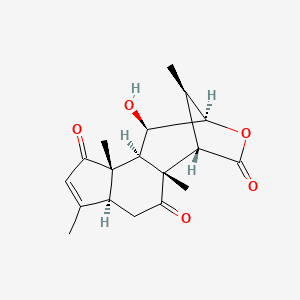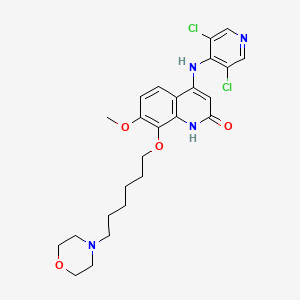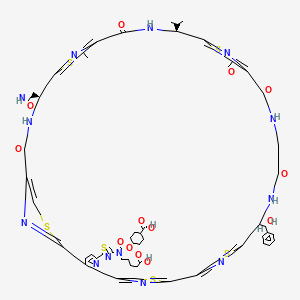
Lff-571
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LFF-571 is a synthetic peptide antibiotic developed by Novartis Pharma AG. It is primarily investigated for its efficacy against Clostridium difficile infections, a significant global health problem due to its life-threatening diarrheal disease and high recurrence rates . The compound is known for its potent antibacterial activity, particularly against Gram-positive bacteria .
Preparation Methods
LFF-571 is a semisynthetic thiopeptide antibiotic. The synthesis involves the modification of natural thiopeptides through late-stage functionalization and co-crystal structure-guided design . The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. it is known that the compound is produced through a series of chemical reactions that modify the natural product GE2270 A .
Chemical Reactions Analysis
LFF-571 undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions, particularly involving its thiopeptide structure.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
LFF-571 has several scientific research applications:
Infectious Diseases: It is primarily used in the treatment of Clostridium difficile infections.
Antibacterial Research: The compound is used to study the mechanisms of antibacterial activity and resistance.
Pharmacokinetics and Pharmacodynamics: Research on this compound includes studies on its absorption, distribution, metabolism, and excretion in the body.
Mechanism of Action
LFF-571 exerts its effects by inhibiting the bacterial elongation factor Tu (EF-Tu), a protein essential for bacterial protein synthesis . By binding to EF-Tu, this compound disrupts the elongation phase of protein synthesis, leading to bacterial cell death. This mechanism is particularly effective against Gram-positive bacteria, including Clostridium difficile and Staphylococcus aureus .
Comparison with Similar Compounds
LFF-571 is compared with other antibiotics such as vancomycin and fidaxomicin. Unlike these antibiotics, this compound has a unique mechanism of action targeting EF-Tu . This makes it particularly effective against strains of bacteria that have developed resistance to other antibiotics. Similar compounds include:
Vancomycin: An antibiotic used to treat a variety of bacterial infections, including Clostridium difficile infections.
Fidaxomicin: Another antibiotic used specifically for Clostridium difficile infections.
Teicoplanin: An antibiotic used to treat Gram-positive bacterial infections.
This compound’s unique mechanism and potent activity make it a promising candidate for treating antibiotic-resistant infections.
Properties
CAS No. |
1160959-55-6 |
|---|---|
Molecular Formula |
C60H63N13O13S6 |
Molecular Weight |
1366.6 g/mol |
IUPAC Name |
4-[4-carboxybutyl-[2-[(18S,25S,35S)-35-[(S)-hydroxy(phenyl)methyl]-28-(methoxymethyl)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25-propan-2-yl-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]carbamoyl]oxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C60H63N13O13S6/c1-28(2)44-58-72-47(39(92-58)23-85-5)51(80)62-22-42(75)69-48(49(78)30-11-7-6-8-12-30)57-67-38(26-89-57)55-65-36(24-88-55)46-33(53-66-37(25-87-53)50(79)64-35(21-41(74)61-4)56-71-45(29(3)91-56)52(81)70-44)18-19-34(63-46)54-68-40(27-90-54)73(20-10-9-13-43(76)77)60(84)86-32-16-14-31(15-17-32)59(82)83/h6-8,11-12,18-19,24-28,31-32,35,44,48-49,78H,9-10,13-17,20-23H2,1-5H3,(H,61,74)(H,62,80)(H,64,79)(H,69,75)(H,70,81)(H,76,77)(H,82,83)/t31?,32?,35-,44-,48-,49-/m0/s1 |
InChI Key |
GNLYKLDXQZHYTR-QWSGWXDSSA-N |
SMILES |
CC1=C2C(=O)NC(C3=NC(=C(S3)COC)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)N(CCCCC(=O)O)C(=O)OC8CCC(CC8)C(=O)O)C9=NC(=CS9)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C1=CC=CC=C1)O)C(C)C |
Isomeric SMILES |
CC1=C2C(=O)N[C@H](C3=NC(=C(S3)COC)C(=O)NCC(=O)N[C@H](C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)N(CCCCC(=O)O)C(=O)OC8CCC(CC8)C(=O)O)C9=NC(=CS9)C(=O)N[C@H](C(=N2)S1)CC(=O)NC)[C@H](C1=CC=CC=C1)O)C(C)C |
Canonical SMILES |
CC1=C2C(=O)NC(C3=NC(=C(S3)COC)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)N(CCCCC(=O)O)C(=O)OC8CCC(CC8)C(=O)O)C9=NC(=CS9)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C1=CC=CC=C1)O)C(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LFF-571; LFF571; LFF 571 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


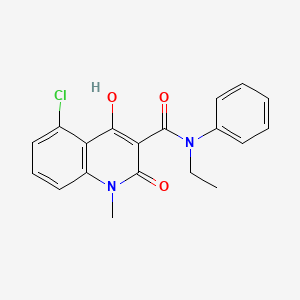
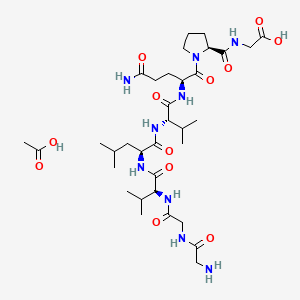
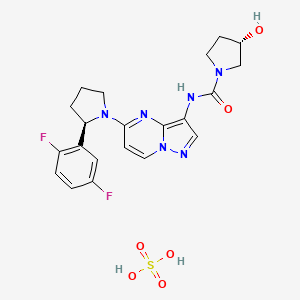
![1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid](/img/structure/B608470.png)
